molecular formula C11H8ClNO3 B3038260 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 84088-52-8

4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No.: B3038260
CAS No.: 84088-52-8
M. Wt: 237.64 g/mol
InChI Key: GLGXBPBPRWWXJA-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS: 96600-76-9) is a quinoline derivative characterized by a chlorine atom at position 4, a methyl group at position 1, and a carboxylic acid moiety at position 2. This compound serves as a critical intermediate in synthesizing bioactive molecules, including antimicrobial agents like piperazinyl-quinolones . Its 4-chloro substituent is highly reactive, enabling nucleophilic substitution reactions with amines, alcohols, or other nucleophiles to generate diverse derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-methyl-2-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-13-7-5-3-2-4-6(7)9(12)8(10(13)14)11(15)16/h2-5H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGXBPBPRWWXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the acylation of anthranilic acid derivatives followed by cyclization. One common method includes the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate. This intermediate undergoes cyclization and subsequent hydrolysis to yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, enhances the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinoline derivatives, each exhibiting unique chemical and biological properties .

Scientific Research Applications

4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro Derivatives
  • Target Compound: The 4-chloro group facilitates nucleophilic displacement, as seen in its reaction with piperazine to form antimicrobial quinolones (e.g., ciprofloxacin analogs) .
  • 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: Lacks the 1-methyl group, making it more prone to decarboxylation during reactions with secondary amines .
4-Amino/Substituted Amino Derivatives
  • 4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: Synthesized by reacting 4-chloro precursors with benzylamine. Exhibits potent analgesic activity (3x pain threshold elevation vs. controls) but loses efficacy upon decarboxylation .
  • 4-(Hetarylmethyl)amino Derivatives: Substitution with heterocyclic moieties (e.g., pyridine, thiophene) enhances structural diversity but reduces stability compared to the chloro analog .
4-Hydroxy Derivatives
  • 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: The hydroxyl group at position 4 increases polarity and acidity (pKa ~3.5–4.0) but limits nucleophilic reactivity. Often explored for antitubercular and analgesic applications .
4-Methyl Derivatives
  • 4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid: Synthesized via alkylation or decarboxylation. Shows moderate diuretic activity but lacks the antimicrobial potency of chloro-substituted analogs .

Physicochemical and Pharmacological Properties

Key differences in physicochemical and biological profiles are summarized below:

Compound 4-Substituent 1-Substituent Acidity (pKa) Bioactivity Stability
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Cl Methyl ~2.8–3.2 Antimicrobial (e.g., U87 glioma cell assays) Stable under anhydrous conditions
4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Benzylamino Propyl/Allyl ~4.5–5.0 Analgesic (opioid receptor modulation) Prone to hydrolysis in acidic media
4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Hydroxy Allyl ~3.0–3.5 Antitubercular, analgesic Oxidizes in air
4-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid Methyl Ethyl ~4.0–4.5 Diuretic Stable but low reactivity
Key Observations :
  • Acidity : The electron-withdrawing chloro group lowers the pKa of the carboxylic acid, enhancing solubility in polar solvents compared to methyl or hydroxy analogs .
  • Bioactivity: Chloro and benzylamino derivatives show superior antimicrobial and analgesic activities, respectively, due to their ability to interact with biological targets (e.g., bacterial DNA gyrase or opioid receptors) .
  • Stability: 4-Chloro derivatives are more stable than amino or hydroxy analogs, which undergo hydrolysis or oxidation .

Biological Activity

4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinolone family. Its unique structure includes a quinoline core characterized by a chlorine atom at the 4-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position. These functional groups contribute to its distinct chemical and biological properties, making it valuable in various scientific and industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to their active sites, effectively blocking substrate access. Additionally, it modulates signal transduction pathways by interacting with cellular receptors, influencing various cellular functions.

Antimicrobial Properties

Research indicates that derivatives of quinolone compounds, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the replication of viruses such as Hepatitis B Virus (HBV) in vitro. The effectiveness of these compounds was confirmed through molecular docking simulations and biological assays .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One study found that related quinolone derivatives demonstrated strong anticancer activity against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain synthesized compounds had significant inhibitory effects on cancer cell proliferation compared to standard treatments like Doxorubicin .

Summary of Biological Activities

Activity Details
Antimicrobial Inhibits replication of viruses such as HBV; effective against various bacterial strains.
Anticancer Demonstrates significant inhibition of MCF-7 breast cancer cells; potential for therapeutic use.
Enzyme Inhibition Binds to enzyme active sites, blocking substrate access and affecting metabolic pathways.

Case Study 1: Antiviral Activity

In vitro studies have shown that derivatives of this compound can effectively inhibit HBV replication at concentrations as low as 10 µM. These findings were supported by experimental data from LC/MS analyses and molecular docking simulations that highlighted the compound's potential as a therapeutic agent against viral infections .

Case Study 2: Anticancer Efficacy

A series of synthesized quinolone derivatives were evaluated for their anticancer properties against the MCF-7 cell line. The results indicated that certain compounds exhibited half-maximal inhibitory concentrations (IC50) lower than 10 µM, demonstrating strong anticancer activity. This suggests that structural modifications on the quinolone scaffold can enhance biological efficacy against cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of the chlorine atom in 1-R-4-chloro-3-ethoxycarbonyl-2-oxo-1,2-dihydroquinolines. Key steps include:

  • Reacting with nucleophiles (e.g., amines, hydroxyl groups) in anhydrous diethyl ether or ethanol under reflux .
  • Optimizing reaction time and temperature (e.g., 6–12 hours at 60–80°C) to prevent hydrolysis of the ester group .
  • Purification via recrystallization using ethanol/water mixtures to achieve >95% purity .

Q. How is the chlorine atom at position 4 exploited for further functionalization?

  • Methodological Answer : The chlorine atom exhibits high electrophilicity, enabling nucleophilic substitution (SNAr) with amines, alkoxides, or thiols. For example:

  • Reaction with diethylamine in ethanol yields 4-diethylamino derivatives, useful for pharmacological screening .
  • Hydrolysis with aqueous NaOH produces 4-hydroxy analogs, which can undergo further condensation (e.g., hydrazide formation) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., methyl at N1, chlorine at C4) .
  • X-ray crystallography : Resolves tautomeric forms (e.g., 2-hydroxy-4-imino vs. 4-hydroxy-2-oxo configurations) and hydrogen-bonding networks .
  • HPLC-MS : Validates purity and identifies hydrolysis byproducts (e.g., 4-hydroxy derivatives) .

Advanced Research Questions

Q. How do substituents at positions 1 and 3 influence pharmacological activity?

  • Methodological Answer :

  • Position 1 (N-methyl) : Enhances metabolic stability by reducing oxidative dealkylation. Methyl groups improve lipophilicity, affecting blood-brain barrier penetration .
  • Position 3 (carboxylic acid) : Bioisosteric replacement with carboxamides increases antitubercular activity (MIC: 0.5–2 µg/mL against M. tuberculosis H37Rv) .
  • Data-driven design : QSAR models incorporating logP and Hammett σ constants predict diuretic activity (R<sup>2</sup> > 0.85) .

Q. What mechanistic insights explain contradictions in reported reactivity of the 4-chloro substituent?

  • Methodological Answer : Discrepancies arise from solvent polarity and nucleophile strength:

  • In polar aprotic solvents (DMF), chlorine reacts rapidly with strong nucleophiles (e.g., piperidine), but hydrolysis dominates in aqueous ethanol .
  • Steric hindrance from bulky N1 substituents (e.g., benzyl) slows substitution kinetics, requiring elevated temperatures (ΔT ≈ 20°C) .

Q. How can computational modeling guide the design of stable derivatives?

  • Methodological Answer :

  • DFT calculations : Predict regioselectivity in bromination (e.g., C6 vs. C8 substitution) based on Fukui indices .
  • Molecular docking : Identifies binding poses with bacterial DNA gyrase (target for antitubercular activity) using AutoDock Vina .
  • MD simulations : Assess hydrolytic stability in physiological pH ranges (t1/2 > 24 hours at pH 7.4) .

Q. What strategies resolve discrepancies in spectral data for tautomeric forms?

  • Methodological Answer :

  • Variable-temperature NMR : Distinguishes 2-hydroxy-4-imino (low-temperature dominant) from 4-hydroxy-2-oxo forms via chemical shift splitting .
  • Isotopic labeling : <sup>15</sup>N-labeled analogs confirm imine protonation states via <sup>1</sup>H-<sup>15</sup>N HMBC correlations .

Q. How can in vitro and in vivo metabolism studies inform derivative optimization?

  • Methodological Answer :

  • In vitro hepatic microsomes : Identify phase I metabolites (e.g., hydroxylation at C6) using LC-HRMS .
  • In vivo murine models : Detect glutathione conjugates (e.g., M9 in urine) as markers of reactive intermediate formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

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